5-iodopentanoic acid
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Overview
Description
5-Iodopentanoic acid is an organic compound with the molecular formula C5H9IO2 It is a derivative of pentanoic acid, where an iodine atom is substituted at the fifth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodopentanoic acid can be synthesized through several methods. One common approach involves the iodination of pentanoic acid. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions or the use of catalytic systems to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Iodopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products, such as carboxylates.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various iodinated derivatives.
Reduction: 5-iodopentanol.
Oxidation: 5-iodopentanoate salts.
Scientific Research Applications
5-Iodopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-iodopentanoic acid depends on its specific application. In biological systems, the iodine atom can interact with various molecular targets, potentially affecting metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Pentanoic acid: The parent compound without the iodine substitution.
5-Bromopentanoic acid: Similar structure with a bromine atom instead of iodine.
5-Chloropentanoic acid: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 5-Iodopentanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher molecular weight and different reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging applications.
Properties
CAS No. |
19448-36-3 |
---|---|
Molecular Formula |
C5H9IO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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